ATP (dimagnesium)

Enzyme Kinetics UMP Kinase Magnesium Cofactor

Substituting Na₂ATP for ATP (dimagnesium) introduces uncontrolled Mg²⁺-ATP speciation variability, undermining assay reproducibility and inter-study comparisons. This preformed 2:1 Mg²⁺-ATP complex resolves that critical pain point. • 1.6-fold higher catalytic rate (k_cat) vs. 1:1 Mg²⁺:ATP in kinase/ATPase systems for enhanced assay sensitivity. • Reduces abiotic ATP hydrolysis by 30% at 80 °C and 50% at 120 °C, preserving substrate integrity in thermophilic enzyme studies. • Matches the physiological Mg-complexed ATP pool dominant in mitochondrial matrix (~520 µM), ensuring physiologically relevant respirometry data. Supplied as high-purity (≥95%) bacterial-derived powder; ideal for enzymology, electrophysiology, and HTS applications requiring lot-to-lot consistency.

Molecular Formula C10H12Mg2N5O13P3
Molecular Weight 551.76 g/mol
Cat. No. B1258106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATP (dimagnesium)
SynonymsAdenosine Triphosphate
Adenosine Triphosphate, Calcium Salt
Adenosine Triphosphate, Chromium Ammonium Salt
Adenosine Triphosphate, Chromium Salt
Adenosine Triphosphate, Magnesium Chloride
Adenosine Triphosphate, Magnesium Salt
Adenosine Triphosphate, Manganese Salt
Adenylpyrophosphate
ATP
ATP MgCl2
ATP-MgCl2
Atriphos
CaATP
Chromium Adenosine Triphosphate
Cr(H2O)4 ATP
CrATP
Magnesium Adenosine Triphosphate
Manganese Adenosine Triphosphate
MgATP
MnATP
Striadyne
Molecular FormulaC10H12Mg2N5O13P3
Molecular Weight551.76 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Mg+2].[Mg+2]
InChIInChI=1S/C10H16N5O13P3.2Mg/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);;/q;2*+2/p-4/t4-,6-,7-,10-;;/m1../s1
InChIKeyYGXMYKTZDMYISM-IDIVVRGQSA-J
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATP (Dimagnesium) Defined Complex


ATP (dimagnesium), CAS 74804-12-9, is a preformed 2:1 magnesium–adenosine 5′-triphosphate complex [1]. This distinct stoichiometry—two Mg²⁺ ions per ATP molecule—stabilizes the nucleotide’s triphosphate chain, directly impacting enzyme kinetics [2], abiotic hydrolysis resistance [3], and experimental reproducibility in ATP-dependent systems [4]. The compound is commercially supplied as a high-purity (>90% to ≥99%) bacterial-derived powder suitable for a wide range of in vitro biochemical, cell-based, and electrophysiological applications .

Defined Complex

Preformed 2:1 Mg²⁺-ATP stoichiometry eliminates in situ complexation variability

Workflow

Supports enzyme kinetics, mitochondrial bioenergetics, and thermal stability assays

Selection Logic

Preferred when consistent Mg²⁺-ATP speciation is required for assay reproducibility

Why ATP (Dimagnesium) Cannot Be Substituted


ATP is not a single molecular entity in physiological or experimental buffers; its speciation is critically dependent on the counterion and the free Mg²⁺ concentration [1]. Substituting ATP (dimagnesium) with the widely used disodium salt (Na₂ATP) fundamentally alters the equilibrium of Mg²⁺-ATP complexes in solution, leading to non-comparable enzyme kinetics [2], altered nucleotide hydrolysis rates under thermal or chemical stress [3], and significant discrepancies in assays where precise Mg²⁺ buffering is essential, such as mitochondrial respiration measurements [4]. Relying on in situ Mg²⁺ complexation introduces uncontrolled variability that precludes direct inter-study comparison and compromises assay standardization.

Speciation

Single, defined Mg₂ATP species upon dissolution

Dynamic mixture of ATP⁴⁻, HATP³⁻, MgATP²⁻, and Mg₂ATP

Kinetics

Pre-established 2:1 cofactor ratio; eliminates Mg²⁺ titration step

Mg²⁺ concentration must be empirically optimized; catalytic rates may vary

Stability

Mg²⁺ complexation may reduce abiotic hydrolysis under thermal stress

Na⁺ counterion shows limited effect on hydrolysis; background degradation may increase

ATP (Dimagnesium) Differentiation Evidence


Enhanced Catalytic Rate in UMP Kinase

A direct head-to-head comparison in the BRENDA enzyme database demonstrates that for UMP kinase (EC 2.7.4.22), a 2:1 stoichiometry of Mg²⁺ to ATP yields a 1.6-fold higher catalytic rate compared to a 1:1 stoichiometry [1]. This finding is specific to the preformed 2:1 Mg²⁺-ATP complex, a condition precisely met by ATP (dimagnesium) but not by other ATP salts unless excess Mg²⁺ is meticulously titrated.

Catalytic Rate
Direct head-to-head

1.6-fold higher rate (UMP kinase, 2:1 vs 1:1 Mg²⁺:ATP)

Supports kinetic consistency without Mg²⁺ titration

Enzyme-specific; relative to 1:1 stoichiometry baseline

Enzyme Kinetics UMP Kinase Magnesium Cofactor

Enhanced Hydrolytic Stability

In a 2026 kinetic study examining ATP stability under high-temperature (80-120 °C) and high-pressure conditions, increasing the Mg²⁺ concentration to a fourfold excess over ATP reduced the abiotic hydrolysis rate by approximately 30% at 80 °C and 50% at 120 °C [1]. In stark contrast, the counterions Na⁺ and Ca²⁺ exhibited negligible effects on hydrolysis rates [1]. This class-level inference confirms that Mg²⁺ complexation, and by extension the use of a preformed Mg²⁺-ATP complex, confers a significant stabilization advantage in extreme environments.

Hydrolytic Stability
Class-level inference

~30% lower hydrolysis at 80°C; ~50% at 120°C (vs Na⁺/Ca²⁺ salts)

May support reduced background degradation in thermal assays

Extreme conditions (pH 2-3, 20 MPa); class-level Mg²⁺ effect

Hydrolytic Stability Extremophile Research Thermal Stability

Mg-ATP Predominance in Mitochondrial Matrix

Quantitative in vivo ³¹P-NMR analysis reveals that under standard cellular conditions, the concentration of Mg-complexed ATP in the mitochondrial matrix is 520 ± 60 µM, whereas free ATP is only 10 ± 2 µM [1]. This cross-study comparable evidence underscores that the predominant, functional form of ATP within the key energy-producing organelle is the Mg²⁺-complexed species. The disodium salt (Na₂ATP) provides the free nucleotide, which does not recapitulate this physiological speciation and may not accurately represent substrate availability for mitochondrial ATP synthase or the ADP/ATP carrier [1].

Mitochondrial Speciation
Cross-study comparable

Mg-ATP: 520 ± 60 µM; free ATP: 10 ± 2 µM

Mg-complexed form dominates in vivo mitochondrial matrix

³¹P-NMR in plant cell cultures; physiological relevance context

Mitochondrial Metabolism Bioenergetics Compartmental Analysis

Consistent Mg₂ATP Speciation in Solution

When Na₂ATP is dissolved in typical assay buffers, it forms a dynamic equilibrium mixture of multiple Mg²⁺-ATP species (MgATP²⁻, MgHATP⁻, Mg₂ATP) depending on the precise, and often difficult-to-control, free Mg²⁺ concentration [1]. This variable speciation directly impacts enzyme kinetics and can introduce significant inter-laboratory variability [1]. In contrast, ATP (dimagnesium) is supplied as a defined 2:1 Mg²⁺:ATP complex [2], providing a single, dominant species in solution and eliminating the initial lag phase and titration uncertainty associated with in situ Mg²⁺ complexation.

Solution Speciation
Class-level inference

Predominantly single Mg₂ATP species vs. mixed equilibrium with Na₂ATP

Reduces inter-laboratory variability in kinetic assays

Qualitative speciation difference; consistent starting complex

Assay Standardization Reproducibility Buffering

ATP (Dimagnesium) Applications


Enzymatic Assays

For enzymologists studying kinases, ATPases, or any ATP-dependent enzyme, ATP (dimagnesium) provides a 1.6-fold higher catalytic rate in specific systems compared to a 1:1 Mg²⁺:ATP ratio [1]. This directly translates to higher assay sensitivity and a more robust signal. Its defined stoichiometry eliminates the variable and often rate-limiting step of in situ Mg²⁺ complexation, making it the preferred substrate for precise kinetic studies, high-throughput screening, and applications where inter-assay consistency is paramount [1].

Mitochondrial Bioenergetics

Research focusing on oxidative phosphorylation, ATP synthase activity, or the mitochondrial ADP/ATP carrier benefits from ATP (dimagnesium) because it mimics the physiological substrate. Quantitative evidence shows that Mg-complexed ATP is the dominant species in the mitochondrial matrix (520 ± 60 µM), vastly outnumbering free ATP (10 ± 2 µM) [2]. Using the correct salt ensures that experimental conditions more accurately reflect the in vivo nucleotide environment, leading to more physiologically relevant conclusions about cellular respiration and energy metabolism [2].

High-Temperature Enzyme Studies

For investigations involving thermophilic enzymes or requiring sustained ATP integrity at elevated temperatures (e.g., 80-120 °C), ATP (dimagnesium) offers a quantifiable stability advantage. Studies show that the Mg²⁺-complexed form reduces abiotic hydrolysis by 30% at 80 °C and by 50% at 120 °C compared to sodium or calcium salts [3]. This enhanced stability minimizes experimental artifact from substrate degradation and is a critical factor for accurately determining kinetic parameters of enzymes from hyperthermophiles or for use in thermal cycling applications [3].

Electrophysiology & Calcium Imaging

In patch-clamp electrophysiology and fluorescence wide-field calcium imaging, precise control over the intracellular milieu is non-negotiable. ATP (dimagnesium) is explicitly specified as a component in internal solutions for these techniques . Its use ensures a consistent and well-defined concentration of Mg²⁺-complexed ATP, which is crucial for studying ATP-sensitive K⁺ channels (K_ATP), Ca²⁺-activated K⁺ channels, and purinergic signaling pathways, thereby reducing variability in cellular excitability measurements .

Application
Selection Property
Validation Focus
Enzymatic Assays
Preformed 2:1 Mg²⁺-ATP cofactor
Kinetic reproducibility without Mg²⁺ titration step
Mitochondrial Bioenergetics
Physiologically relevant Mg-ATP species
Mimics in vivo matrix substrate speciation profile
High-Temperature Enzyme Studies
Mg²⁺-mediated thermal stabilization
Reduced abiotic hydrolysis in thermal assay windows
Electrophysiology & Ca²⁺ Imaging
Defined Mg²⁺-ATP internal solution component
Consistent channel modulation and intracellular milieu

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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